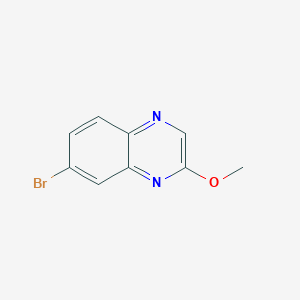

7-溴-2-甲氧基喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

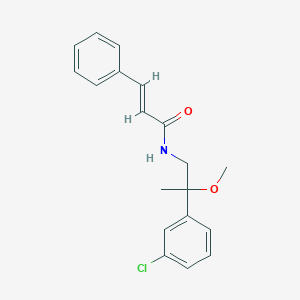

7-Bromo-2-methoxyquinoxaline is a brominated quinoxaline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anti-tuberculosis drugs .

Synthesis Analysis

The synthesis of brominated quinoxaline derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of a related compound, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, was achieved through a coupling reaction starting from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline. The reaction conditions were optimized to a temperature of 80°C for 6 hours, yielding a 73% success rate . Although this is not the direct synthesis of 7-Bromo-2-methoxyquinoxaline, it provides insight into the methods that could be employed for its synthesis, such as halogenation, methoxylation, and coupling reactions.

Molecular Structure Analysis

The molecular structure of brominated quinoxalines is characterized by the presence of a bromine atom and a methoxy group attached to the quinoxaline core. The exact position of these substituents can significantly influence the compound's reactivity and biological activity. For example, the position of the bromine atom in the quinoline-TMC-207 derivative was crucial for its anti-TB activity . The molecular structure is typically confirmed using spectroscopic methods such as 1H NMR and HR-MS .

Chemical Reactions Analysis

Brominated quinoxalines can undergo various chemical reactions, including coupling reactions, as seen in the synthesis of quinoline derivatives . The reactivity of these compounds can also be influenced by the presence of other functional groups, such as methoxy groups, which can participate in nucleophilic substitution reactions. The reaction of 2-bromo-7-methoxytropone with active methylene compounds led to the formation of heptafulvene derivatives and coumarin derivatives, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-methoxyquinoxaline would be influenced by the presence of the bromine and methoxy groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. Bromine atoms can increase the molecular weight and potentially enhance the lipophilicity of the compound, which can be important for its biological activity and pharmacokinetics. The methoxy group can also influence the electronic properties of the molecule, such as its electron-donating ability, which can affect its reactivity in chemical reactions.

科学研究应用

抗菌应用

已探索了包含 8-甲氧补骨脂素等化合物的苯并呋喃衍生物的抗菌潜力。这些化合物因对各种病原体的功效以及在治疗癌症或牛皮癣等皮肤病中的作用而著称。苯并呋喃的结构特征使其成为药物发现中的有价值的支架,特别是用于开发抗菌剂 (Hiremathad et al., 2015) (Hiremathad et al., 2015)。

抗氧化特性

对抗氧化剂的研究突出了具有甲氧基团的化合物的 важность及其在清除自由基中的作用。这些特性对于减少氧化应激和防止蛋白质、脂质和 DNA 等细胞成分的损伤至关重要。抗氧化剂的有效性会受到化合物结构的显着影响,包括甲氧基团的存在 (Parcheta et al., 2021) (Parcheta et al., 2021)。

药理特性

甲氧氟烷等化合物丰富了药理学领域,虽然它与“7-溴-2-甲氧基喹喔啉”没有直接关系,但展示了含甲氧基化合物的多种应用。甲氧氟烷因其镇痛特性而被用于,例证了甲氧基衍生物在医学应用中的潜力,从疼痛管理到可能影响细胞信号通路 (Porter et al., 2018) (Porter et al., 2018)。

安全和危害

The safety information for 7-Bromo-2-methoxyquinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

7-bromo-2-methoxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXKCGHWIBAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methoxyquinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)